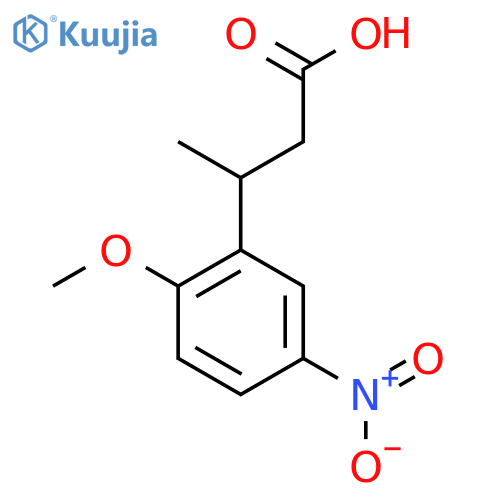Cas no 2229217-20-1 (3-(2-methoxy-5-nitrophenyl)butanoic acid)

2229217-20-1 structure
商品名:3-(2-methoxy-5-nitrophenyl)butanoic acid
3-(2-methoxy-5-nitrophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-methoxy-5-nitrophenyl)butanoic acid
- EN300-1730569
- 2229217-20-1
-
- インチ: 1S/C11H13NO5/c1-7(5-11(13)14)9-6-8(12(15)16)3-4-10(9)17-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)
- InChIKey: JSOLKQOZARCISZ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1C(C)CC(=O)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 239.07937252g/mol
- どういたいしつりょう: 239.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 92.4Ų
3-(2-methoxy-5-nitrophenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1730569-0.05g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 0.05g |
$864.0 | 2023-09-20 | ||
| Enamine | EN300-1730569-10.0g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 10g |
$4421.0 | 2023-06-04 | ||
| Enamine | EN300-1730569-0.1g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 0.1g |
$904.0 | 2023-09-20 | ||
| Enamine | EN300-1730569-0.25g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 0.25g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1730569-10g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 10g |
$4421.0 | 2023-09-20 | ||
| Enamine | EN300-1730569-2.5g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 2.5g |
$2014.0 | 2023-09-20 | ||
| Enamine | EN300-1730569-5g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 5g |
$2981.0 | 2023-09-20 | ||
| Enamine | EN300-1730569-1g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 1g |
$1029.0 | 2023-09-20 | ||
| Enamine | EN300-1730569-5.0g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 5g |
$2981.0 | 2023-06-04 | ||
| Enamine | EN300-1730569-0.5g |
3-(2-methoxy-5-nitrophenyl)butanoic acid |
2229217-20-1 | 0.5g |
$987.0 | 2023-09-20 |
3-(2-methoxy-5-nitrophenyl)butanoic acid 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
2229217-20-1 (3-(2-methoxy-5-nitrophenyl)butanoic acid) 関連製品
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬